molecular formula C22H22N4O2S2 B2360610 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392300-35-5

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2360610
CAS No.: 392300-35-5
M. Wt: 438.56
InChI Key: SAZBSRCVSFCLNU-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a sophisticated synthetic compound designed for medicinal chemistry and oncology research. It features a 1,3,4-thiadiazole core, a moiety extensively documented for its diverse biological activities . This central heterocycle is strategically functionalized with a 3,4-dihydroquinoline group via a thioether ketone linker and a 3,4-dimethylbenzamide unit, creating a multi-pharmacophoric structure poised for interaction with key biological targets. Compounds incorporating the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents in scientific literature . Research on analogous structures indicates that such molecules can inhibit cancer cell proliferation through multiple pathways, including the induction of apoptosis (programmed cell death) and the inhibition of crucial enzymes . Specifically, some related thiadiazole derivatives have been identified as potent inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme whose role in the pathogenesis of neoplastic diseases, such as colorectal and renal cancers, has been confirmed . The presence of the lipophilic 3,4-dimethylbenzamide and the bicyclic quinoline ring system suggests potential for enhanced target binding and cellular permeability. This compound is intended for non-human research applications only and is a valuable tool for scientists investigating novel mechanisms of action in cancer biology, enzyme inhibition, and structure-activity relationships (SAR) in drug discovery. Researchers can utilize this compound in in vitro assays, including cell-based viability studies (e.g., MTT assays) and enzymatic inhibition profiling . It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZBSRCVSFCLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization reactions starting from thiosemicarbazide precursors. In a representative approach, hydrazine hydrate reacts with carbon disulfide under basic conditions to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid. For example, Lawesson’s reagent has been employed to convert carbonyl groups into thiocarbonyl intermediates, enabling subsequent cyclization with hydrazine derivatives.

Table 1: Comparative Analysis of Thiadiazole Synthesis Methods

Method Reagents/Conditions Yield (%) Purity (%) Source
Cyclization with POCl₃ POCl₃, reflux, 6h 78 95
Lawesson’s Reagent Route Lawesson’s reagent, toluene 85 98
H₂SO₄-Mediated Cyclization Concentrated H₂SO₄, 0°C 70 90

The choice of cyclizing agent significantly impacts yield and purity. Lawesson’s reagent offers superior efficiency but requires anhydrous conditions.

Amide Coupling with 3,4-Dimethylbenzoyl Chloride

The final step involves coupling the thiadiazole-thioether intermediate with 3,4-dimethylbenzoyl chloride. Activation of the carboxylic acid as an acid chloride ensures efficient amide bond formation.

Optimized Procedure:

  • Add 3,4-dimethylbenzoyl chloride (1.5 equiv) dropwise to a solution of the thiadiazole-thioether intermediate in dichloromethane.
  • Stir at 0°C for 30 minutes, then warm to room temperature for 6 hours.
  • Wash with sodium bicarbonate solution and purify via column chromatography.

Table 2: Amidation Efficiency Under Varied Conditions

Activator Solvent Time (h) Yield (%)
Thionyl chloride Dichloromethane 6 88
HATU DMF 4 92
EDCl/DMAP THF 8 85

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors enhance thiadiazole cyclization by improving heat transfer and reducing reaction times. Additionally, substituting dichromate oxidizers with hydrogen peroxide minimizes toxic waste, aligning with green chemistry principles.

Case Study: A patent-pending method employs a one-pot cascade reaction combining thiadiazole formation, thioether linkage, and amidation in a single reactor, reducing purification steps and increasing overall yield to 78%.

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-alkylation during thioether synthesis is mitigated by controlling stoichiometry and reaction temperature.
  • Purification Difficulties: Column chromatography using silica gel with ethyl acetate/hexane gradients resolves co-eluting impurities.
  • Moisture Sensitivity: Anhydrous solvents and inert atmospheres prevent hydrolysis of acid chloride intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the quinoline ring, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions primarily affect the carbonyl groups, converting them into alcohols or hydrocarbons.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: : Conditions vary depending on the desired substitution but often involve reagents like alkyl halides or sulfonyl chlorides in the presence of bases.

Major Products Formed

  • Oxidation: : Quinoline N-oxide derivatives.

  • Reduction: : Alcohols and alkanes.

  • Substitution: : Varied functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in the synthesis of more complex molecules, potentially leading to new materials with specialized functions.

Biology and Medicine

  • Antimicrobial Agents: : Studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.

  • Anticancer Research: : Its ability to inhibit certain enzymes and pathways could be harnessed for anticancer drug development.

Industry

  • Chemical Sensors: : The compound's reactivity makes it suitable for use in chemical sensors and detection systems.

  • Catalysis: : It may act as a catalyst in certain organic reactions due to its unique functional groups.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes, receptors, or DNA. For instance, its quinoline moiety can intercalate into DNA, disrupting replication processes, while the thiadiazole group may inhibit specific enzymatic activities by binding to active sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives are analyzed below, with emphasis on substituent effects, synthesis routes, and biological activities.

Substituent-Driven Functional Diversity
Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties vs. Analogs

Property Target Compound Piperidine Derivatives Sulfonamide Analogs
LogP (lipophilicity) High (3,4-dimethylbenzamide + dihydroquinoline) Moderate (logP ~2.5) Low (logP ~1.8 due to sulfonamide)
Solubility Low (nonpolar substituents) Moderate (piperidine hydrophilicity) High (sulfonamide ionization)
Metabolic Stability Likely stable (limited CYP450 sites) Moderate (amine oxidation) Low (sulfonamide cleavage)

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N4O2S2C_{20}H_{18}N_{4}O_{2}S_{2} and a molecular weight of approximately 410.51 g/mol. It features a thiadiazole ring, a quinoline moiety, and a benzamide structure, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H18N4O2S2
Molecular Weight410.51 g/mol
Hydrogen Bond Donor1
Hydrogen Bond Acceptor6
LogP3.9

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the quinoline structure may enhance this activity due to its known effects against microbial pathogens.

  • Case Study : A study on similar thiadiazole derivatives revealed minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against fungal strains like Candida albicans and Aspergillus niger, indicating promising antifungal properties .

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored in various studies. The cytostatic properties of the thiadiazole derivatives suggest their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : It is hypothesized that these compounds may interfere with cellular signaling pathways or target specific enzymes involved in cancer progression . For example, derivatives with structural similarities have shown effectiveness against monoresistant strains of Mycobacterium tuberculosis .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Interference : It may induce apoptosis or arrest the cell cycle in cancer cells.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered cellular responses.

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